benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrazine core, which is a fused bicyclic system containing both pyridine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate typically involves multiple steps, including cyclization, ring annulation, and functional group transformations. One common approach is the cyclization of a suitable precursor, such as a pyrrole derivative, with an appropriate pyrazine derivative under acidic or basic conditions . The reaction conditions often involve the use of catalysts like palladium or copper to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as enzyme inhibition and antioxidant properties.
Pyrrolopyrazine derivatives: These compounds also contain a fused bicyclic system and are known for their antimicrobial and anti-inflammatory activities.
Uniqueness
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its biological activity and pharmacokinetic properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a fused bicyclic system of pyridine and pyrazine rings. The synthesis typically involves multiple steps including cyclization and functional group transformations. Common synthetic routes include the cyclization of pyrrole derivatives with appropriate pyrazine derivatives under acidic or basic conditions.
This compound has shown promise as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease .
Antimicrobial Properties
Research indicates that compounds related to the benzyl pyrido[1,2-a]pyrazine class exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds possess antimycobacterial properties against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Case Study 1: Antimycobacterial Activity
In a comparative study of substituted N-benzylpyrazine-2-carboxamides, researchers found that specific derivatives exhibited potent antimycobacterial activity. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyl moiety significantly influenced biological activity against mycobacterial strains. The most effective compounds were those with halogen substitutions on the aromatic ring .
Case Study 2: Neuroprotective Effects
Another area of investigation focused on the neuroprotective effects of benzyl (9aS)-4-oxo derivatives. In vitro assays indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The modulation of cholinergic signaling pathways was identified as a key mechanism underlying these protective effects .
Applications in Medicine and Industry
The unique properties of this compound make it a valuable candidate for various applications:
- Pharmaceutical Development : Its role as an acetylcholinesterase inhibitor positions it as a potential therapeutic agent for Alzheimer's disease and other cognitive disorders.
- Antimicrobial Agents : Given its demonstrated efficacy against Mycobacterium tuberculosis, it could serve as a lead compound in the development of new antimycobacterial drugs.
Summary Table of Biological Activities
Properties
IUPAC Name |
benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-11-17(10-14-8-4-5-9-18(14)15)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBZXUQUKKFNS-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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